3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a pyrazole derivative followed by coupling with a pyridine ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-iodo-1-methyl-1H-pyrazol-3-yl)pyridine
- 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
- 3-(4-chloro-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The isopropyl and methyl groups also contribute to its distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14IN3 |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
3-(4-iodo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H14IN3/c1-8(2)16-9(3)11(13)12(15-16)10-5-4-6-14-7-10/h4-8H,1-3H3 |
InChI Key |
KTFQCPSYVNSXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=CN=CC=C2)I |
Origin of Product |
United States |
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